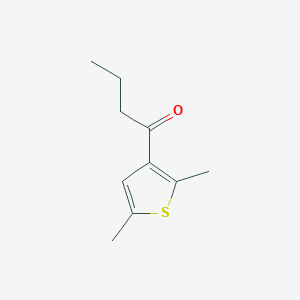

1-(2,5-Dimethylthiophen-3-yl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYYNHOPHDOATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(SC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305459 | |

| Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500891-66-7 | |

| Record name | 1-(2,5-dimethylthiophen-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1 2,5 Dimethylthiophen 3 Yl Butan 1 One

Oxidative Transformations of the Thiophene (B33073) Ring and Sulfur Heteroatom

The thiophene moiety in 1-(2,5-dimethylthiophen-3-yl)butan-1-one is susceptible to oxidation, particularly at the sulfur heteroatom. These transformations can significantly alter the chemical properties of the molecule, converting the aromatic thiophene into non-aromatic sulfoxides and sulfones.

The oxidation of thiophenes can occur in a stepwise manner. nih.gov The initial oxidation of the sulfur atom converts the thiophene into a thiophene S-oxide, a sulfinyl derivative. wikipedia.org Thiophene S-oxides are often highly reactive and unstable, capable of acting as dienes in Diels-Alder reactions. tandfonline.com Upon further oxidation, the thiophene S-oxide is converted to the more stable thiophene S,S-dioxide, a sulfonyl derivative. dicp.ac.cn

The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org Strong oxidants tend to produce the sulfone, while milder conditions may allow for the isolation of the sulfoxide (B87167). The presence of electron-donating substituents, such as the methyl groups in this compound, increases the nucleophilicity of the sulfur atom. This facilitates the first oxidation step to the sulfoxide. nih.gov Conversely, the same electron-donating groups can decrease the rate of the second oxidation step (sulfoxide to sulfone). nih.gov

A variety of reagents can be employed for these transformations, as detailed in the table below.

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Methyltrioxorhenium(VII) (MTO) | Sulfone | Catalytic system that efficiently oxidizes thiophenes completely to sulfones via a sulfoxide intermediate. nih.govdicp.ac.cn |

| Trifluoroperacetic acid | Sulfone | A powerful oxidizing agent that typically leads to the sulfone product. wikipedia.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common oxidant; stoichiometry and conditions can be adjusted to favor either the sulfoxide or sulfone. |

| Periodic acid (H₅IO₆) with FeCl₃ catalyst | Sulfoxide | A fast and selective method for the oxidation of sulfides to sulfoxides. organic-chemistry.org |

| Sodium periodate | Sulfoxide | Often used for selective oxidation to the sulfoxide level. |

Beyond polar, two-electron oxidation pathways, thiophenes can also undergo oxidation through radical and single electron-transfer (SET) mechanisms. The oxidative polymerization of thiophene to form polythiophene, for instance, proceeds through the formation of a thiophene radical cation. wikipedia.org This indicates the susceptibility of the thiophene ring to lose an electron, initiating radical-based transformations.

Theoretical studies using density functional theory have investigated the oxidation of thiophene initiated by hydroxyl radicals (OH•). researchgate.net These mechanisms involve the addition of the radical to the carbon atoms of the thiophene ring, leading to various intermediates and products. Such radical-initiated pathways are particularly relevant in atmospheric chemistry and certain biological processes. researchgate.net

Furthermore, the concept of frustrated radical pairs (FRPs) can arise from a single electron transfer between a Lewis acid and a Lewis base. wikipedia.org While not a direct oxidation of the sulfur, it demonstrates an electron-transfer process involving thiophene derivatives. In specific photochemical or electrochemical setups, this compound could potentially undergo SET to form a radical cation, which would then be susceptible to reaction with nucleophiles or further radical reactions. These electron-transfer processes open up alternative mechanistic avenues for the transformation of the thiophene ring beyond simple sulfur oxidation.

Reductive Chemistry of the Ketone Functionality

The butanone side chain of this compound is a primary site for chemical modification, particularly through reduction of the carbonyl group. These reactions are fundamental in synthetic organic chemistry for producing the corresponding secondary alcohol, 1-(2,5-dimethylthiophen-3-yl)butan-1-ol.

Selective Reduction of the Carbonyl Group to Alcohols

The conversion of the ketone to a secondary alcohol is typically achieved with high efficiency using hydride-based reducing agents. The general method involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbon of the carbonyl group, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, making it a safer and more convenient option. libretexts.orggoogle.com Lithium aluminum hydride is a more powerful reducing agent but is highly reactive and requires anhydrous conditions. harvard.edu

While specific studies on this compound are not extensively documented, the reduction of analogous aromatic ketones is well-established. For instance, the reduction of 2,3-dimethyl-5-benzoylthiophene has been successfully carried out using sodium borohydride in methanol. google.com This reaction provides a reliable model for the expected transformation of the target compound.

Table 1: Representative Conditions for the Reduction of an Analogous Thienyl Ketone Data based on the reduction of 2,3-dimethyl-5-benzoylthiophene. google.com

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Borohydride | Methanol | 35°C | 6 hours | (2,3-Dimethyl-5-thienyl)(phenyl)methanol |

Chemo- and Regioselective Reductions in Complex Structures

In molecules containing multiple reducible functional groups, achieving chemo- and regioselectivity is a significant synthetic challenge. The carbonyl group of a thienyl ketone can be selectively reduced in the presence of other groups, such as esters or nitro groups, by careful choice of the reducing agent and reaction conditions. For instance, NaBH₄ is known to reduce aldehydes and ketones much faster than esters, allowing for selective transformations. harvard.edu

The challenge of selectivity is also present when other reactive sites exist within the molecule. For example, in α,β-unsaturated ketones, hydride reagents can attack either the carbonyl carbon (1,2-addition) to yield an allylic alcohol or the β-carbon (1,4-addition). The Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is a well-known method for selectively achieving 1,2-addition to form the allylic alcohol. harvard.edu

When considering complex structures containing the this compound moiety, the relative reactivity of the ketone compared to other functional groups dictates the outcome. Studies on various thiophene analogues have demonstrated that the carbonyl group can be regioselectively reduced to the corresponding alcohol with good yields using specific catalytic systems, such as those involving zinc acetate (B1210297) and pinacolborane (HBpin). mdpi.com This highlights the possibility of controlling reduction outcomes even in structurally complex scenarios. mdpi.comnih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is twofold, involving both the thiophene ring and the butanone side chain. The electron-rich nature of the dimethyl-substituted thiophene ring predisposes it to electrophilic attack, while the butanone moiety exhibits reactivity at the carbonyl carbon and the adjacent alpha-protons.

Reactivity of the Thiophene Ring towards Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The presence of two electron-donating methyl groups at the C2 and C5 positions further activates the ring. However, the butanoyl group at the C3 position is strongly electron-withdrawing and deactivating. This interplay of activating and deactivating groups directs incoming electrophiles to the only available position on the ring: C4.

A classic example of electrophilic substitution on electron-rich heterocycles is the Vilsmeier-Haack reaction, which achieves formylation (addition of a -CHO group). jk-sci.comorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). youtube.com Given the activated nature of the 2,5-dimethylthiophene (B1293386) system, it is a plausible substrate for this reaction. Kinetic studies on thiophene derivatives have shown that the reaction rate is highly dependent on the reactivity of the substrate. rsc.org The formylation would be expected to occur exclusively at the C4 position.

Table 2: Plausible Electrophilic Substitution Reaction

| Reaction | Reagents | Expected Product Position |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C4 |

Other electrophilic substitutions, such as halogenation with reagents like N-bromosuccinimide (NBS), would also be directed to the C4 position due to the electronic and steric influences of the existing substituents. researchgate.net

Transformations Involving the Alpha-Protons and Carbonyl Reactivity of the Butanone Moiety

The butanone side chain offers two primary sites of reactivity: the electrophilic carbonyl carbon and the acidic alpha-protons on the adjacent methylene (B1212753) group (-CH₂-).

The carbonyl group itself can act as an electrophile, reacting with various nucleophiles. The analogue, 3-acetyl-2,5-dimethylthiophene (B1297827), has been shown to react with thiosemicarbazide (B42300) and semicarbazide (B1199961) to form the corresponding thiosemicarbazone and semicarbazone, respectively. scbt.comsigmaaldrich.com These reactions are characteristic of ketones and demonstrate the accessibility of the carbonyl carbon to nucleophilic attack.

The protons on the carbon alpha to the carbonyl group (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles. A prominent example of this reactivity is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.orgmdpi.com In this reaction, the enolate of this compound would react with an aromatic aldehyde (that lacks α-protons, such as benzaldehyde) to form an α,β-unsaturated ketone, often referred to as a chalcone (B49325) analogue.

Table 3: Examples of Reactions at the Butanone Moiety Based on established reactivity of ketones and analogues like 3-acetyl-2,5-dimethylthiophene. scbt.comsigmaaldrich.com

| Reaction Type | Reactants | Functional Group Involved | Product Type |

| Semicarbazone Formation | Semicarbazide hydrochloride, sodium acetate | Carbonyl | Semicarbazone |

| Claisen-Schmidt Condensation | Benzaldehyde, NaOH or KOH | α-Protons and Carbonyl | α,β-Unsaturated Ketone (Chalcone analogue) |

This dual reactivity of the butanone moiety makes it a valuable handle for further molecular elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as the cornerstone for molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments is essential to assign every proton and carbon signal in the molecule, thereby piecing together its complete atomic connectivity.

The ¹H NMR spectrum provides the initial and most direct insight into the hydrogen environments within the molecule. For 1-(2,5-Dimethylthiophen-3-yl)butan-1-one, distinct signals corresponding to the different proton groups are expected. The two methyl groups attached to the thiophene (B33073) ring would each produce a sharp singlet, likely in the chemical shift range typical for methyl groups on an aromatic ring. The lone proton on the thiophene ring would also appear as a singlet in the heteroaromatic region of the spectrum. The butyl chain would be identified by a characteristic set of signals: a triplet for the terminal methyl group, a multiplet (likely a sextet) for the adjacent methylene (B1212753) group, and another triplet for the methylene group directly bonded to the carbonyl carbon. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 1H, 2H, 2H, and 3H, respectively).

| Proton Environment | Expected Multiplicity | Expected Integration |

|---|---|---|

| Thiophene-CH₃ (at C2) | Singlet | 3H |

| Thiophene-CH₃ (at C5) | Singlet | 3H |

| Thiophene-H (at C4) | Singlet | 1H |

| -C(=O)-CH₂- | Triplet | 2H |

| -CH₂-CH₂-CH₃ | Sextet/Multiplet | 2H |

| -CH₂-CH₃ | Triplet | 3H |

This table represents predicted data based on chemical structure and is not derived from experimental results.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Ten distinct signals would be expected for this compound, corresponding to each unique carbon atom. The most downfield signal would be that of the carbonyl carbon of the ketone. The four carbons of the substituted thiophene ring would appear in the aromatic/heteroaromatic region. The three carbons of the butyl chain and the two carbons of the methyl groups on the thiophene ring would be found in the upfield, aliphatic region of the spectrum.

| Carbon Environment | Expected Chemical Shift Region |

|---|---|

| Carbonyl (C=O) | Downfield (~190-210 ppm) |

| Thiophene Ring Carbons | Aromatic/Heteroaromatic (~120-150 ppm) |

| Butyl Chain Carbons | Aliphatic (~10-40 ppm) |

| Thiophene-Methyl Carbons | Aliphatic (~10-20 ppm) |

This table represents predicted data based on chemical structure and is not derived from experimental results.

Two-dimensional NMR techniques are indispensable for confirming the precise connectivity of the atoms. A COSY (Correlation Spectroscopy) experiment would establish the proton-proton coupling network within the butyl chain. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon, definitively linking the ¹H and ¹³C assignments. The crucial HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range (2-3 bond) correlations, for instance, from the protons of the butyl chain's first methylene group to the carbonyl carbon, and from the methyl protons to the carbons of the thiophene ring, thus cementing the connection between the butanoyl group and the dimethylthiophene ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide further confirmation by showing through-space correlations between protons, such as those of the butyl chain and the nearby methyl group on the thiophene ring.

For the specific compound this compound, which lacks fluorine atoms, ¹⁹F NMR spectroscopy is not applicable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry would provide an extremely accurate mass measurement of the molecular ion. This data is critical for confirming the elemental formula of the compound as C₁₀H₁₄OS. Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural proof. Expected fragmentation would include alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the propyl radical and the formation of a stable acylium ion containing the dimethylthiophene ring, which would be a prominent peak in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying individual components within a volatile mixture. In the context of this compound, GC-MS is instrumental for assessing the purity of a synthesized sample and for identifying any volatile byproducts that may have formed during the reaction. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

During the synthesis of this compound, potential byproducts could include unreacted starting materials, isomers, or products of side reactions such as oxidation or polymerization of the thiophene ring. wikipedia.org GC-MS analysis would reveal the presence of these impurities as distinct peaks in the chromatogram, with their corresponding mass spectra aiding in their identification. For instance, the mass spectrum of the target compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the butyl chain and the dimethylthiophene moiety. The fragmentation pattern of thiophene derivatives in GC-MS often involves the cleavage of the bond between the ring and the acyl group. nih.gov

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification | Purity (%) |

| 12.5 | 182, 139, 111, 43 | This compound | 98.5 |

| 9.8 | 140, 125, 97 | 2,5-Dimethylthiophene (B1293386) | 0.8 |

| 11.2 | 182, 153, 125 | Isomeric byproduct | 0.7 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides information about the vibrational modes of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the carbonyl group of the butanone and the substituted thiophene ring.

The most prominent peak in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1660-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiophene ring. The aromatic thiophene ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations of the aromatic proton, typically observed above 3000 cm⁻¹. iosrjournals.org Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations of the thiophene ring are generally weaker and appear at lower wavenumbers. iosrjournals.orgjchps.com Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural information. iosrjournals.org

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Thiophene Ring |

| 2850-3000 | C-H Stretch | Alkyl Groups |

| 1660-1700 | C=O Stretch | Ketone |

| 1400-1600 | C=C Stretch | Thiophene Ring |

| 1000-1300 | C-H In-plane Bending | Thiophene Ring |

| 600-900 | C-S Stretch & C-H Out-of-plane Bending | Thiophene Ring |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While no single-crystal XRD data for this compound is publicly available, data for the closely related compound, (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, offers insight into the structural characteristics that might be expected. nih.govresearchgate.net

In the crystal structure of this related molecule, the dimethylthiophene ring is essentially planar. nih.govresearchgate.net The dihedral angle between the plane of the thiophene ring and the adjacent propenone side chain is relatively small, indicating a significant degree of planarity across this part of the molecule. nih.govresearchgate.net This planarity suggests electronic conjugation between the thiophene ring and the carbonyl group. For this compound, single-crystal XRD would similarly reveal the conformation of the butyl chain relative to the thiophene ring and how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.

Table 3: Crystal Data for the Related Compound (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one nih.govresearchgate.net

| Crystal Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9114 (2) |

| b (Å) | 7.5424 (2) |

| c (Å) | 13.9940 (4) |

| α (°) | 81.274 (2) |

| β (°) | 88.828 (3) |

| γ (°) | 69.119 (3) |

| Volume (ų) | 575.83 (3) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative.

The thiophene ring is an aromatic system, and its electronic spectrum is characterized by π → π* transitions. jchps.com The presence of the carbonyl group in conjugation with the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Additionally, the carbonyl group possesses a lone pair of electrons on the oxygen atom, which can give rise to a weaker n → π* transition at a longer wavelength. The methyl substituents on the thiophene ring may also cause a slight red shift due to their electron-donating inductive effect.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 300 - 350 | Low |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are based on the principles of quantum mechanics and can provide highly accurate information about molecular structure and electronics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This process involves finding the lowest energy conformation on the potential energy surface. For 1-(2,5-Dimethylthiophen-3-yl)butan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. mdpi.com The resulting optimized structure corresponds to a local minimum on the potential energy surface, representing the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This table is a theoretical representation based on typical values for similar structures and is not derived from a specific published study on this exact molecule.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length (Thiophene Ring) | ~1.72 Å |

| C-C Bond Length (Thiophene Ring) | ~1.38 - 1.44 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylthiophene ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group. researchgate.net

Table 2: Theoretical Electronic Properties of this compound (Note: These values are illustrative and based on general principles of similar compounds.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Ionization Potential | ~ 6.5 eV |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry can also be employed to map out the energetic landscape of chemical reactions, providing a deeper understanding of reaction mechanisms.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction pathway. unimib.it Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate. For reactions involving this compound, such as electrophilic substitution on the thiophene (B33073) ring or nucleophilic addition to the carbonyl group, transition state theory can be used to model the reaction progress from reactants to products.

Many chemical reactions can yield multiple products. Computational methods can predict and explain the preference for the formation of one product over another (regioselectivity and stereoselectivity). unimib.it For this compound, theoretical calculations could predict the most likely site of electrophilic attack on the thiophene ring or the facial selectivity of nucleophilic attack on the carbonyl carbon. These predictions are often based on the analysis of the electronic structure, such as the distribution of frontier molecular orbitals and electrostatic potential.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Kinetic and Thermodynamic Profiling of Chemical Transformations

While specific experimental kinetic and thermodynamic data for transformations involving this compound are not extensively documented in publicly accessible literature, computational methods offer a powerful alternative to predict and understand its reactivity. Density Functional Theory (DFT) is a principal method used for this purpose, enabling the detailed study of reaction mechanisms, transition states, and energy profiles.

A theoretical study on the nucleophilic aromatic substitution (SNAr) of substituted thiophenes, for instance, can elucidate the reactivity of the thiophene ring in this compound. Such studies typically involve mapping the potential energy surface for a given reaction, identifying the transition states, and calculating the activation energies. These calculations can reveal the kinetic and thermodynamic favorability of different reaction pathways.

For a hypothetical reaction, such as the functionalization of the thiophene ring, a computational study would provide the data outlined in Table 5.2.3.1.

Table 5.2.3.1: Hypothetical DFT Calculation Results for a Reaction Pathway of this compound

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Rate-Limiting Step |

|---|---|---|---|---|

| Step 1: Formation of Intermediate | -5.2 | -3.8 | 15.7 | No |

| Step 2: Transition State | +12.5 | +14.1 | 25.3 | Yes |

| Step 3: Product Formation | -20.1 | -22.5 | 8.9 | No |

These computational models can also assess the influence of the dimethyl and butanoyl substituents on the reactivity of the thiophene core. The electron-donating nature of the methyl groups and the electron-withdrawing nature of the keto group can be computationally modeled to predict their effect on reaction barriers and thermodynamic stability.

In Silico Molecular Design and Property Prediction

Computational approaches are pivotal in the rational design of new molecules and the prediction of their properties, saving significant time and resources in the drug discovery and materials science fields.

Virtual Screening for Structural Modifications and Analog Development

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, a virtual screening workflow to develop analogs with desired biological activities would involve several key stages.

Initially, a library of virtual compounds, structurally related to the parent molecule, would be generated. These modifications could include altering the length of the alkyl chain, substituting the methyl groups with other functional groups, or modifying the thiophene ring itself.

Subsequently, these virtual analogs would be subjected to computational filters to predict their physicochemical and pharmacokinetic properties. This includes the application of Lipinski's Rule of Five and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 5.3.1.1: Predicted ADMET Properties for a Virtual Analog of this compound

| Property | Predicted Value | Acceptable Range |

|---|---|---|

| Human Intestinal Absorption (%) | > 90 | > 30 |

| Blood-Brain Barrier Permeability (logBB) | < -1 | Poorly Distributed |

| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| AMES Toxicity | Non-toxic | Non-toxic |

| Total Clearance (log ml/min/kg) | 0.5 | Varies |

Following this initial screening, molecular docking studies would be performed to predict the binding affinity of the most promising analogs to a specific biological target. The binding energy, measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Design of Novel Synthetic Routes based on Computational Insights

Computational chemistry is increasingly being used to not only predict the properties of molecules but also to aid in the design of their synthesis. This is achieved through computer-aided retrosynthesis and the theoretical validation of proposed reaction steps.

Retrosynthetic analysis software can propose multiple synthetic pathways for a target molecule like this compound by breaking it down into simpler, commercially available precursors. For instance, a common disconnection for a ketone is at the carbon-carbon bond adjacent to the carbonyl group, suggesting a Friedel-Crafts acylation of 2,5-dimethylthiophene (B1293386) with butanoyl chloride as a potential synthetic step.

Once a potential synthetic route is proposed, computational methods such as DFT can be employed to investigate the feasibility of each step. By calculating the reaction energies and activation barriers, chemists can identify potential challenges, such as high activation energies or the formation of undesirable side products. This allows for the refinement of the synthetic plan before any experimental work is undertaken.

For example, a computational analysis could compare the viability of different catalysts for a key coupling reaction, predicting which would lead to the highest yield and selectivity.

Table 5.3.2.1: Computational Feasibility Study of a Proposed Synthetic Step

| Catalyst | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) | Predicted Side Product Formation |

|---|---|---|---|

| Catalyst A | 22.5 | -15.3 | Low |

| Catalyst B | 30.1 | -12.8 | High |

| Catalyst C | 18.9 | -16.0 | Negligible |

This in silico approach to synthetic design enables a more rational and efficient development of novel chemical entities, minimizing experimental trial and error.

Future Research Directions and Methodological Innovations

Development of Next-Generation Sustainable and Green Synthetic Routes for 1-(2,5-Dimethylthiophen-3-yl)butan-1-one

Traditional synthesis of acylthiophenes often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acids and halogenated solvents, generating considerable waste. masterorganicchemistry.comorganic-chemistry.org Future research must prioritize the development of green synthetic methodologies that align with the principles of sustainable chemistry. jocpr.comjk-sci.com

Key areas of investigation should include:

Alternative Acylating Agents: Moving beyond traditional acyl chlorides or anhydrides to more benign alternatives. Research could explore the direct use of butanoic acid, activated by non-toxic reagents, or the use of butanoic anhydride (B1165640) in solvent-free conditions to minimize halogenated waste.

Green Solvents and Reaction Conditions: Investigating the use of bio-based solvents, supercritical fluids (like CO₂), or ionic liquids could drastically reduce the environmental footprint. uk-cpi.com Furthermore, energy-efficient techniques such as microwave-assisted or ultrasound-promoted synthesis could shorten reaction times and reduce energy consumption. numberanalytics.comafricanjournalofbiomedicalresearch.com

Biocatalytic Approaches: The application of biocatalysis in ketone synthesis is a burgeoning field. mdpi.comnih.gov Future studies could explore the use of enzymes, such as lipases or engineered ketoreductases in whole-cell systems, for novel synthetic pathways. mdpi.comgeorgiasouthern.edu While direct enzymatic acylation on the thiophene (B33073) ring is challenging, enzymes could be used to produce key precursors or perform stereoselective transformations on derivatives of the target molecule. acs.orguni-duesseldorf.de

| Green Strategy | Potential Implementation | Anticipated Benefits |

| Alternative Reagents | Direct acylation with butanoic acid using green activators. | Avoids use of acyl chlorides; reduces corrosive byproducts. |

| Sustainable Solvents | Reactions in bio-derived solvents (e.g., Cyrene) or supercritical CO₂. | Reduces reliance on volatile organic compounds (VOCs); simplifies purification. uk-cpi.com |

| Energy Efficiency | Microwave-assisted synthesis. | Rapid heating, shorter reaction times, potentially higher yields. numberanalytics.com |

| Biocatalysis | Enzymatic synthesis of precursors or chiral reduction of the ketone. | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.comacs.org |

Exploration of Advanced Catalytic Systems for Enhanced Atom Economy and Efficiency

Improving the atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is a cornerstone of green chemistry. ucla.eduwikipedia.orgacs.org The development of advanced catalytic systems is central to achieving this goal in the synthesis of this compound.

Future research should focus on:

Heterogeneous Solid Acid Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with recyclable solid acid catalysts is a major objective. Materials such as zeolites (e.g., H-beta, H-Y), sulfated zirconia, and clays (B1170129) like montmorillonite (B579905) K10 have shown promise in Friedel-Crafts reactions. researchgate.netresearchgate.netrsc.org These catalysts can be easily separated from the reaction mixture, regenerated, and reused, thus minimizing waste and simplifying product purification.

Photocatalysis: Visible-light photocatalysis offers a novel, energy-efficient avenue for generating acyl radicals from carboxylic acid derivatives under mild conditions. acs.orgrsc.orgrsc.org Investigating photocatalytic systems for the acylation of 2,5-dimethylthiophene (B1293386) could lead to highly efficient and environmentally friendly synthetic protocols.

| Catalyst Type | Example(s) | Advantages | Research Goal |

| Zeolites | H-beta, H-Y | Shape selectivity, thermal stability, reusability. researchgate.net | Optimize regioselectivity for 3-acylation. |

| Acidic Clays | Montmorillonite K10 | Low cost, high activity, suitable for flow chemistry. rsc.org | Develop durable catalysts for continuous production. |

| Sulfated Zirconia | SO₄²⁻/ZrO₂ | Strong Brønsted acidity, high thermal stability. researchgate.net | Enhance reaction rates under milder conditions. |

| Photocatalysts | Acridine derivatives | Operates at ambient temperature, uses visible light. organic-chemistry.org | Develop a metal-free, radical-based acylation pathway. |

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and designing better catalysts. An integrated approach combining experimental kinetics with computational modeling can provide profound insights into the synthesis of this compound.

Future research directions include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model the reaction pathway of the Friedel-Crafts acylation on 2,5-dimethylthiophene. This can help elucidate the transition state structures, activation energies, and the thermodynamic basis for the observed regioselectivity. researchgate.net Such studies can compare different catalysts and predict which will offer the best performance.

Kinetic Studies: Detailed kinetic analysis of the acylation reaction can determine reaction orders, activation parameters, and the rate-limiting step. rsc.orgtue.nl These experimental data are invaluable for validating computational models and understanding how different reaction conditions (temperature, concentration, catalyst loading) affect the reaction rate and outcome. rsc.orgresearchgate.net

Spectroscopic Analysis of Intermediates: Employing in-situ spectroscopic techniques, such as FT-IR or NMR, could allow for the detection and characterization of key reaction intermediates, such as the acylium ion or sigma complexes formed during the electrophilic attack on the thiophene ring.

Expansion of the Reactivity Profile for Diverse Chemical Transformations

This compound is not just an endpoint but a versatile intermediate for further chemical synthesis. numberanalytics.comnumberanalytics.com A systematic exploration of its reactivity is essential to unlock its potential as a building block for more complex molecules.

Key areas for future investigation are:

Transformations of the Carbonyl Group: The ketone functionality is a gateway to numerous other functional groups. Research should explore its reduction to a secondary alcohol (which introduces a chiral center), conversion to oximes and hydrazones (precursors for nitrogen-containing heterocycles), and participation in condensation reactions (e.g., aldol (B89426) or Knoevenagel condensations). acs.org

Reactions at the α-Carbon: The methylene (B1212753) group adjacent to the carbonyl can be functionalized through halogenation, alkylation, or oxidation, providing access to a wide array of derivatives with modified properties.

Further Substitution on the Thiophene Ring: Although the thiophene ring is substituted, the remaining C-H bond at the 4-position could be a target for further functionalization through reactions like halogenation or metalation, leading to tetra-substituted thiophene derivatives. pharmaguideline.com

Design and Synthesis of Derivatives for Applications in Materials Science and Specialty Chemicals

Thiophene-based molecules are integral to the field of materials science, particularly in organic electronics. mdpi.comnih.govresearchgate.net Derivatives of this compound could be designed as novel monomers or building blocks for functional materials and specialty chemicals.

Promising research avenues include:

Monomers for Conducting Polymers: Polythiophenes are a major class of conducting polymers with applications in sensors, solar cells, and organic light-emitting diodes (OLEDs). nih.govcmu.eduacs.orgwikipedia.orgbeilstein-journals.orgresearchgate.net The title compound could be functionalized (e.g., through bromination at the 4-position) to create a monomer suitable for polymerization via cross-coupling reactions. The butanoyl side chain could influence the solubility and morphology of the resulting polymer.

Organic Semiconductors: Small-molecule thiophene derivatives are widely used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov By strategically adding electron-donating or electron-accepting moieties to the core structure of this compound, novel donor-π-acceptor (D-π-A) type molecules could be synthesized and their electronic properties investigated.

Specialty Chemicals: Thiophene derivatives are found in flavors, fragrances, and agrochemicals. The specific substitution pattern of this compound could be modified to screen for biological activity or unique organoleptic properties.

| Application Area | Proposed Derivative Structure | Potential Function |

| Conducting Polymers | Poly[this compound] | Soluble, processable polymer for electronic sensors or antistatic coatings. wikipedia.org |

| Organic Electronics | Derivatives with appended triphenylamine (B166846) (donor) or dicyanovinyl (acceptor) groups. | Active material for organic solar cells or field-effect transistors. mdpi.combeilstein-journals.org |

| Agrochemicals | Hydrazone or pyrazole (B372694) derivatives formed from the ketone. | Potential fungicidal or insecticidal activity. |

Scalability Studies of Synthetic Protocols for Potential Industrial Implementation

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and process robustness. biosynth.comrebuildmanufacturing.commdpi.com Future research must address the scalability of the most promising synthetic routes for this compound. google.comnih.gov

Key considerations for scalability studies include:

Process Optimization and Safety: A thorough investigation of reaction parameters (temperature, pressure, stoichiometry) is needed to ensure a safe and reproducible process. numberanalytics.comnumberanalytics.com A Process Hazard Analysis (PHA) should be conducted to identify potential risks like thermal runaway, especially for exothermic acylation reactions. rebuildmanufacturing.com

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for large-scale manufacturing, including enhanced heat transfer, improved safety, and greater consistency. numberanalytics.comrsc.org Developing a continuous flow synthesis for this compound using a packed-bed reactor with a heterogeneous catalyst would be a significant advancement. rsc.org

Downstream Processing and Purification: The economic viability of any large-scale process heavily depends on the efficiency of product isolation and purification. mdpi.com Research into optimized extraction, crystallization, and distillation techniques is necessary to ensure high purity and yield on an industrial scale. Sourcing of raw materials and management of waste streams are also critical factors. uk-cpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-dimethylthiophen-3-yl)butan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-acetyl-2,5-dimethylthiophene and butyraldehyde derivatives. Key parameters include solvent selection (ethanol or methanol), acid/base catalysts (e.g., NaOH or HCl), and temperature control (60–80°C). For example, yields up to 75% are achieved under reflux conditions with thionyl chloride as a catalyst, as demonstrated in similar thiophene-ketone syntheses . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : Identification of carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and thiophene ring vibrations at ~3100 cm⁻¹ .

- NMR : -NMR analysis of methyl groups (δ 2.3–2.6 ppm for thiophene-CH) and ketone-adjacent protons (δ 2.8–3.2 ppm). -NMR confirms the carbonyl carbon at ~200 ppm .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, with R-factors < 0.05 indicating high precision .

Advanced Research Questions

Q. How do conflicting biological activity reports for thiophene derivatives like this compound arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in pharmacological data (e.g., anti-inflammatory vs. serotonin antagonism) often stem from:

- Structural analogs : Subtle substituent changes (e.g., methyl vs. chloro groups) alter binding affinities .

- Assay conditions : Variations in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) or concentration ranges (µM vs. mM) impact results .

- Resolution : Perform dose-response studies with pure enantiomers (if chiral) and validate targets via molecular docking against crystal structures (e.g., serotonin receptor PDB: 5I6X) .

Q. What strategies are effective for improving the photostability and bioavailability of this compound in drug development?

- Methodological Answer :

- Photostability : Incorporate electron-withdrawing groups (e.g., nitro) to reduce π→π* transitions, as seen in analogous chalcone derivatives. UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) quantifies degradation .

- Bioavailability : Use prodrug approaches (e.g., esterification of the ketone group) or nanoformulations (liposomes or PLGA nanoparticles) to enhance solubility and membrane permeability .

Q. How can hydrogen-bonding patterns in this compound crystals inform co-crystal design for enhanced material properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like dimers via carbonyl-thiophene interactions. Co-crystallization with dicarboxylic acids (e.g., fumaric acid) can modify melting points and solubility. SCXRD data refined with SHELXL reveals packing efficiencies .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s reactivity conflict with experimental results in nucleophilic addition reactions?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than gas-phase DFT calculations.

- Steric hindrance : Methyl groups on the thiophene ring reduce accessibility to the ketone, as observed in reduced yields for Grignard reactions compared to simpler analogs .

- Resolution : Combine MD simulations (explicit solvent models) with kinetic studies (e.g., pseudo-first-order rate constants) to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.